

Technical Monograph: N-Vinyl Nitropyrazole Derivatives

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Compound of Interest

Compound Name: *1-ethenyl-5-nitro-1H-pyrazole*

Cat. No.: *B13562881*

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Executive Summary

This technical guide provides a comprehensive review of N-vinyl nitropyrazole derivatives, a specialized class of heterocyclic compounds positioned at the intersection of high-energy density materials (HEDMs) and functional polymers. Unlike standard pyrazoles, the introduction of the nitro group (

) confers explosive potential and biological activity, while the N-vinyl moiety enables polymerization.

This guide is structured for researchers requiring actionable protocols for synthesis, energetic characterization, and polymerization. It moves beyond theoretical literature to provide laboratory-scale methodologies and critical safety assessments.

Structural Significance & Energetic Potential[1][2][3]

The N-vinyl nitropyrazole scaffold offers a unique "dual-use" profile:

- Energetic Monomers: The pyrazole ring, when nitrated, exhibits high heat of formation (

) due to the large number of N-N bonds and ring strain. The vinyl group allows these energetic molecules to be polymerized into Energetic Binders, replacing inert binders (like HTPB) in solid propellants to increase total system energy.

- **Pharmacological Scaffolds:** The vinyl group acts as a versatile "handle" for further functionalization (e.g., Michael addition) or as a warhead in covalent inhibitors targeting cysteine residues in enzymes.

Key Structure-Property Relationships

- **Density (**

): Nitration increases density (critical for detonation velocity). N-vinylation typically lowers density slightly compared to N-H analogs but enhances processability.
- **Oxygen Balance (OB):** The nitro group improves OB, essential for self-sustaining combustion.
- **Thermal Stability:** Nitropyrazoles generally exhibit decomposition temperatures (

) > 200°C, making them thermally stable compared to nitrate esters.

Synthetic Methodologies

Synthesis of N-vinyl nitropyrazoles is non-trivial due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the pyrazole nitrogen. Two primary pathways are validated:

Pathway A: The Trofimov Reaction (Direct Vinylation)

This is the industrial standard for N-vinyl azoles, utilizing acetylene gas in a superbasic medium (KOH/DMSO).[1]

- **Mechanism:** The superbases generate the pyrazolide anion, which attacks acetylene.
- **Pros:** Atom economic, single step.
- **Cons:** Requires high-pressure acetylene handling; safety risks with polynitro substrates.

Pathway B: Dehydrochlorination (Laboratory Standard)

A safer two-step protocol involving alkylation with 1,2-dichloroethane followed by elimination.

- Mechanism:
substitution
-elimination.
- Pros: No gaseous acetylene; standard glassware.
- Cons: Lower overall yield; requires toxic 1,2-dichloroethane.

Visualization: Synthetic Decision Tree



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Figure 1: Strategic selection of synthetic routes based on scale and safety constraints.

Experimental Protocols

Protocol 1: Synthesis of 1-Vinyl-3-Nitropyrazole (Dehydrochlorination Route)

Adapted from recent methodologies for functionalized azoles [1, 3].

Safety Warning: Nitropyrazoles are potentially explosive. Perform all reactions behind a blast shield. 1,2-dichloroethane is a carcinogen.

Phase 1: Alkylation

- Reagents: 3-Nitropyrazole (10 mmol), 1,2-Dichloroethane (solvent/reagent, 20 mL), TEBAC (Triethylbenzylammonium chloride, 0.5 mmol, PTC catalyst), KOH (40% aq solution, 15 mL).

- Procedure:
 - Dissolve 3-nitropyrazole in 1,2-dichloroethane.
 - Add TEBAC and aqueous KOH.[2]
 - Reflux at 80°C for 6–8 hours with vigorous stirring.
 - Monitor: TLC (Ethyl Acetate/Hexane 1:3).
 - Workup: Separate organic layer, wash with brine, dry over MgSO₄, and evaporate.
 - Yield: Expect ~75–80% of 1-(2-chloroethyl)-3-nitropyrazole.[2]

Phase 2: Elimination (Vinylation)

- Reagents: Intermediate from Phase 1, KOH (powdered, 1.5 eq), Methanol (anhydrous).
- Procedure:
 - Dissolve intermediate in methanol.[2]
 - Add powdered KOH slowly at 0°C.
 - Reflux for 2 hours.[3]
 - Purification: Pour into ice water. If solid precipitates, filter.[4] If oil, extract with DCM. Recrystallize from ethanol.
- Validation:
 - ¹H NMR (CDCl₃): Look for vinyl protons:
7.2 (dd, 1H), 5.8 (d, 1H), 5.2 (d, 1H). Absence of triplet at 3-4 ppm (chloroethyl group).

Energetic & Polymerization Data[3][7]

The following table summarizes the extrapolated properties of N-vinyl nitropyrazoles compared to standard energetic materials.

Table 1: Comparative Energetic Properties

Compound	Density (, g/cm)	Detonation Vel.[5] (, m/s)	(°C)	Application
TNT (Reference)	1.65	6,900	300	High Explosive
3,4-Dinitropyrazole	1.87	8,100	286	High Performance
1-Vinyl-3-nitropyrazole	~1.35	~6,200	210	Polymerizable Monomer
Poly(1-vinyl-3-nitropyrazole)	~1.55	N/A (Binder)	240	Energetic Binder

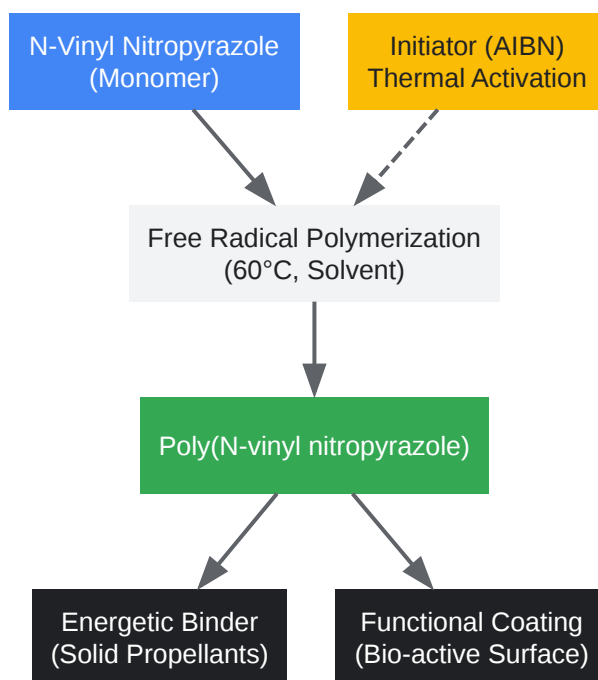
*Note: Monomer density is lower due to packing inefficiency of the vinyl group. Polymerization increases density.

Polymerization Workflow

N-vinyl nitropyrazoles undergo radical polymerization.

- Initiator: AIBN (Azobisisobutyronitrile) (1-2 mol%).
- Solvent: Benzene or Toluene (degassed).
- Conditions: 60-70°C, 12-24 hours.
- Result: Formation of energetic polyvinyl chains.

Visualization: Polymerization Logic



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Figure 2: Transformation of monomeric units into functional energetic or biological matrices.

References

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